molecular formula C23H33N3O8 B14777224 Lenalidomide-PEG5-OH

Lenalidomide-PEG5-OH

Cat. No.: B14777224
M. Wt: 479.5 g/mol
InChI Key: LESNBDWILZNTLC-UHFFFAOYSA-N
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Description

Lenalidomide-PEG5-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG5-OH typically involves the conjugation of lenalidomide with a PEG chain. One common method involves the activation of the hydroxyl group on the PEG chain, followed by its reaction with lenalidomide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between lenalidomide and PEG .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-PEG5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Lenalidomide-PEG5-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein modification and drug delivery systems.

    Medicine: Investigated for its potential in targeted cancer therapies and as an immunomodulatory agent.

    Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.

Mechanism of Action

Lenalidomide-PEG5-OH exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. The PEG chain enhances the compound’s solubility and stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-PEG5-OH stands out due to its enhanced solubility and bioavailability compared to its parent compound, lenalidomide. The addition of the PEG chain allows for better drug delivery and reduced side effects, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H33N3O8

Molecular Weight

479.5 g/mol

IUPAC Name

3-[7-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C23H33N3O8/c27-7-9-32-11-13-34-15-14-33-12-10-31-8-6-24-19-3-1-2-17-18(19)16-26(23(17)30)20-4-5-21(28)25-22(20)29/h1-3,20,24,27H,4-16H2,(H,25,28,29)

InChI Key

LESNBDWILZNTLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCO

Origin of Product

United States

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